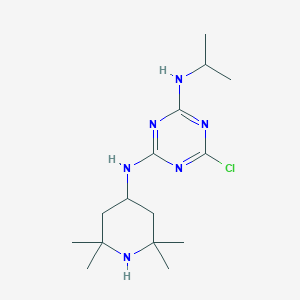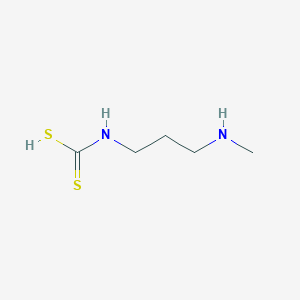
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of benzodithiazoles, which are characterized by a benzene ring fused with a dithiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzodithiazole followed by oxidation to introduce the nitro group and the tetraoxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodithiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 2-methyl-5-amino-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide.
Substitution: Various substituted benzodithiazole derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity. The compound’s unique structure allows it to engage in multiple pathways, including oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
2-Methyl-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide:
Uniqueness
2-Methyl-5-nitro-1lambda6,3lambda6,2-benzodithiazole 1,1,3,3-tetraoxide is unique due to the presence of both nitro and methyl groups, which confer distinct reactivity and a broad spectrum of applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
特性
IUPAC Name |
2-methyl-5-nitro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6S2/c1-8-16(12,13)6-3-2-5(9(10)11)4-7(6)17(8,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNCUZFNPEXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1S(=O)(=O)C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aziridin-1-yl-[4-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039269.png)


![5-amino-2-[(E)-2-(4-chloro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8039289.png)


